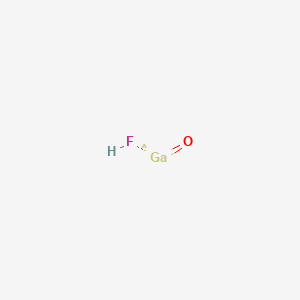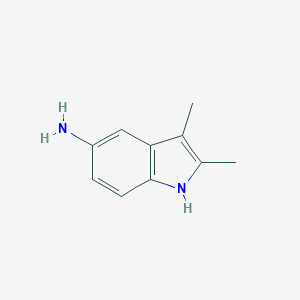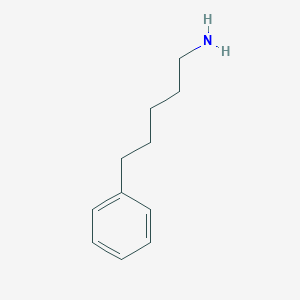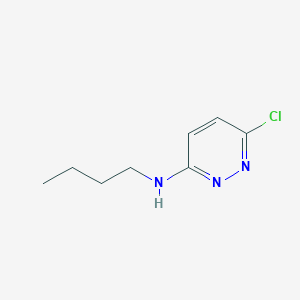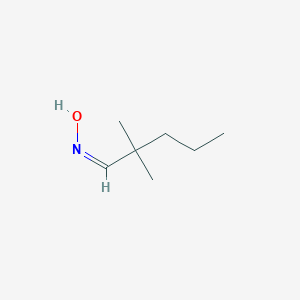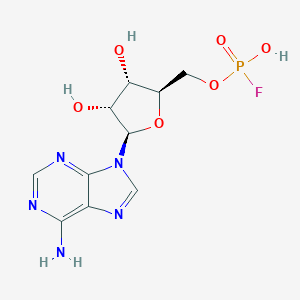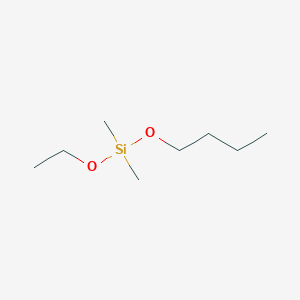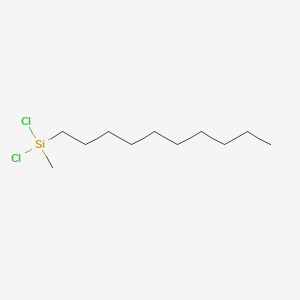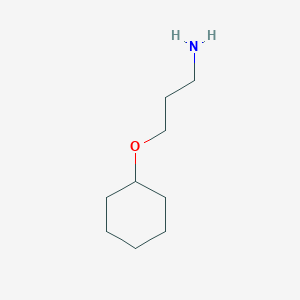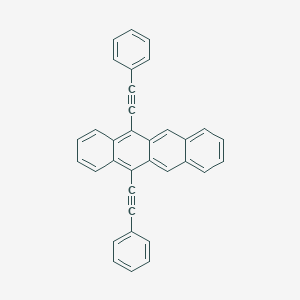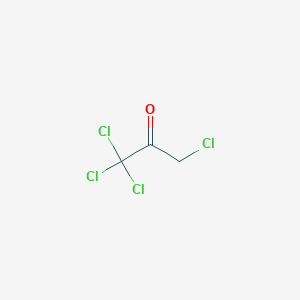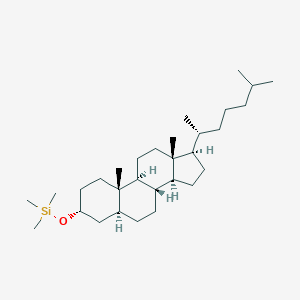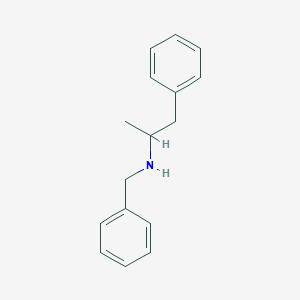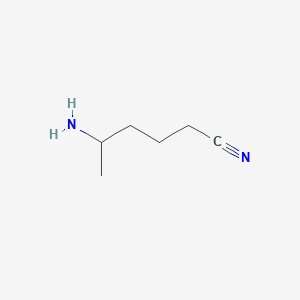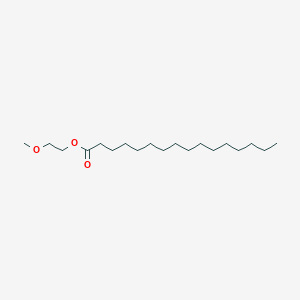
Hexadecanoic acid, 2-methoxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 2-methoxyethyl ester is a chemical compound commonly known as methyl palmitate. It is a colorless liquid that is widely used in various industries, including cosmetics, food, and pharmaceuticals. Methyl palmitate is a fatty acid ester that is derived from palmitic acid, which is a saturated fatty acid found in many animal and plant fats.
作用機序
The mechanism of action of methyl palmitate is not fully understood. However, it is believed that it disrupts the cell membrane of microorganisms, leading to their death. Methyl palmitate has also been shown to inhibit the activity of various enzymes, such as lipase and protease, which are essential for the survival of microorganisms.
生化学的および生理学的効果
Methyl palmitate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl palmitate has also been found to have antioxidant properties and can scavenge free radicals. It has been shown to have a protective effect on the liver and can reduce liver damage caused by various toxins.
実験室実験の利点と制限
Methyl palmitate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used in various concentrations without causing harm to cells or tissues. However, one limitation of methyl palmitate is that it is a fatty acid ester and can interfere with the lipid metabolism of cells. This can affect the results of experiments that involve the study of lipid metabolism.
将来の方向性
There are several future directions for the study of methyl palmitate. One area of research is the development of new antimicrobial agents based on methyl palmitate. Another area of research is the study of its potential as a natural insecticide. Methyl palmitate can also be used as a biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of methyl palmitate and its potential applications in various fields.
Conclusion:
In conclusion, methyl palmitate is a versatile chemical compound with various scientific research applications. It is a stable compound that can be easily synthesized and purified. Methyl palmitate has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been shown to have anti-inflammatory, antioxidant, and hepatoprotective properties. Despite its advantages, methyl palmitate has some limitations for lab experiments. Further research is needed to fully understand the potential applications of methyl palmitate in various fields.
合成法
Methyl palmitate can be synthesized by the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction is carried out at a temperature of around 60-70°C, and the yield of methyl palmitate is around 95%. The synthesis of methyl palmitate is a simple and cost-effective process that can be easily scaled up for industrial production.
科学的研究の応用
Methyl palmitate has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. Methyl palmitate has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have insecticidal properties and can be used as a natural insecticide.
特性
CAS番号 |
111-07-9 |
|---|---|
製品名 |
Hexadecanoic acid, 2-methoxyethyl ester |
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-methoxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)22-18-17-21-2/h3-18H2,1-2H3 |
InChIキー |
XSZLSYXBQSOQJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
その他のCAS番号 |
111-07-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



